tert-Butyl (2,5-dimethylpyridin-4-yl)carbamate
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Overview
Description
tert-Butyl (2,5-dimethylpyridin-4-yl)carbamate is an organic compound with the molecular formula C12H18N2O2 and a molecular weight of 222.28 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains a tert-butyl carbamate group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2,5-dimethylpyridin-4-yl)carbamate typically involves the reaction of 2,5-dimethylpyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2,5-dimethylpyridin-4-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The carbamate group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The pyridine ring can undergo oxidation or reduction, leading to different derivatives.
Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles. Conditions typically involve the use of a base and an inert solvent.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the carbamate group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the carbamate group yields the corresponding amine and carbon dioxide .
Scientific Research Applications
tert-Butyl (2,5-dimethylpyridin-4-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of tert-Butyl (2,5-dimethylpyridin-4-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The pyridine ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (4-methylpyridin-2-yl)carbamate: Similar structure but with a different substitution pattern on the pyridine ring.
tert-Butyl (2-aminophenyl)carbamate: Contains an amino group instead of methyl groups on the aromatic ring.
tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate: Contains a cyano group and is used as a chemoselective reagent.
Uniqueness
tert-Butyl (2,5-dimethylpyridin-4-yl)carbamate is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and binding properties. This makes it a valuable compound for targeted chemical synthesis and research applications .
Properties
IUPAC Name |
tert-butyl N-(2,5-dimethylpyridin-4-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-8-7-13-9(2)6-10(8)14-11(15)16-12(3,4)5/h6-7H,1-5H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFFSDMXABHKMRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=N1)C)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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